molecular formula C9H11IO2 B3074756 1-Iodo-4-(2-methoxyethoxy)benzene CAS No. 102293-99-2

1-Iodo-4-(2-methoxyethoxy)benzene

Cat. No.: B3074756
CAS No.: 102293-99-2
M. Wt: 278.09 g/mol
InChI Key: SWYNRJGYKYTVFQ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1-Iodo-4-(2-methoxyethoxy)benzene involves its reactivity as an aryl iodide. The iodine atom in the compound is a good leaving group, making it reactive in substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Properties

IUPAC Name

1-iodo-4-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYNRJGYKYTVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-iodophenol (20 g), 2-bromoethylmethyl ether (11.4 g), potassium carbonate (12.5 g) and dimethylformamide (100 ml) was stirred at 80° C. for 4 hours. A further portion of 2-bromoethylmethyl ether (2.24 g) and potassium carbonate (2.5 g) was then added and the mixture stirred at 80° C. for a further 1 hour. The dimethylformamide was removed by evaporation. The residue was treated with a 2M aqueous sodium hydroxide solution (50 ml) and the mixture extracted with diethyl ether (3×50 ml). The ethereal extracts were combined, washed with 2M aqueous sodium hydroxide solution (2×20 ml), brine (20 ml), dried (MgSO4) and evaporated to give 4-(2-methoxyethoxy)iodobenzene (23 g) as a white solid, m.p. 36-37° C. NMR ([CD3 ]2SO): 3.3 (3H, s), 3.6-3.7 (2H, m), 4.0-4.1 (2H, m), 6.72-6.82 (2H, d) and 7.52-7.62 (2H, d).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-iodophenol (1.0 g) 1-bromo-2-methoxyethane (0.7 g), potassium iodide (0.83 g), potassium carbonate (0.7 g) and methyl isobutylketone (10 ml) was refluxed for 18 h, diluted with ER (50 ml), filtered and evaporated. The residue was distilled to give the title compound (0.83 g). T.l.c. (cyclohexane-ER 1:1) Rf 0.6
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Triphenylphosphine (2.8 g, 10.7 mmol) was added to an ice-cold solution of 4-iodophenol (2.2 g, 10.0 mmol) and 2-methoxyethanol (0.79 ml, 10.0 mmol) in tetrahydrofuran (10 ml). A solution of diethyl azodicarboxylate (1.88 ml, 11.5 mmol) in tetrahydrofuran (10 ml) was then added dropwise, and the reaction stirred at room temperature for 18 hours. The mixture was evaporated under reduced pressure, the residue partitioned between dichloromethane and hydrochloric acid (2N) and the phases separated. The organic layer was washed with brine, dried (MgSO4) and evaporated under reduced pressure. The residue was triturated with diethyl ether, the resulting suspension filtered and the filtrate concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel using pentane:dichloromethane (75:25) as eluant to give the title compound, (2.0 g, 71%) as an oil.
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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